1-(1-Adamantyl)ethanol
Overview
Description
1-(1-Adamantyl)ethanol is a chemical compound related to the adamantane family, which is known for its cage-like structure. Adamantane derivatives are of interest due to their unique chemical and physical properties, which make them useful in various applications, including molecular recognition and pharmaceuticals. The adamantyl group provides a bulky, rigid framework that can influence the reactivity and stability of the compounds it is part of.
Synthesis Analysis
The synthesis of adamantane derivatives can involve various strategies, including solvolysis reactions. For instance, the solvolysis of 1-adamantyl bromide in aqueous ethanol can lead to the formation of adamantan-1-ol and its ethyl ether, with the proportions of these products depending on the solvent composition and the nature of the leaving group . This suggests that the synthesis of 1-(1-Adamantyl)ethanol could be achieved through similar solvolytic methods, with careful control of the reaction conditions to favor the alcohol over the ether.
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the adamantane core, which imparts a three-dimensional, cage-like conformation to the molecule. This structure can significantly influence the molecule's interactions with other chemical entities. For example, 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates the ability to adapt its conformation to form one-dimensional motifs with various assembling partners, such as dicarboxylic acids and metal ions . This adaptability is a key feature of the adamantane derivatives and can be expected to be present in 1-(1-Adamantyl)ethanol as well.
Chemical Reactions Analysis
Adamantane derivatives participate in a range of chemical reactions, often influenced by their bulky and rigid structure. The solvolysis rates of adamantyl compounds can be affected by the substitution pattern on the adamantane framework, as seen in the case of 1-adamantyl cations with different alkyl groups . Additionally, the Koch-Haaf carboxylation reaction of 1-(1-adamantane)ethanol leads to the formation of secondary acids, with the adamantyl group influencing the reaction pathway and the structure of the resulting carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(1-Adamantyl)ethanol would be influenced by the presence of the adamantyl group. The solubility, boiling point, and melting point of the compound would be expected to differ from those of simple alcohols due to the bulky nature of the adamantane cage. The stability of the compound in various solvents and under different conditions can also be expected to be high, given the inherent stability of the adamantane structure. The solvolysis reactions of adamantyl derivatives in different solvent systems provide insights into their reactivity and the effects of solvent polarity and nucleophilicity on their behavior .
Scientific Research Applications
Solvolysis and Stability Analysis
Solvolysis of 1-Adamantyl Chloride : A study by Gajewski (2001) suggests that solvolysis of 1-adamantyl chloride is enhanced by hydrogen bond donation from departing chloride ion, possibly due to reduced steric interactions in a developing pyramidal cation. This indicates unique solvolysis characteristics of 1-adamantyl compounds, including 1-(1-Adamantyl)ethanol, in specific solvents (Gajewski, 2001).
Stability in Different Solvents : Takeuchi et al. (2001) found that alkyl substitution on the 1-adamantyl cation, such as in 1-(1-Adamantyl)ethanol, affects its stability in nonaqueous solvents. This study highlights the influence of solvent composition on the reactivity of 1-adamantyl derivatives (Takeuchi et al., 2001).
Chemical Synthesis and Reaction Pathways
Synthesis and Reaction Pathways : Research by Huang and Bennet (1994) provides insights into the rate acceleration in solvolysis reactions involving 1-adamantyl derivatives, which can be relevant for understanding reactions of 1-(1-Adamantyl)ethanol. Their study demonstrates how structural modifications can significantly influence reaction rates (Huang & Bennet, 1994).
Anti-Microbial and Anti-Inflammatory Activities : Kadi et al. (2007) explored the antimicrobial and anti-inflammatory activities of compounds derived from 1-adamantyl, indicating potential biomedical applications of 1-(1-Adamantyl)ethanol and its derivatives (Kadi et al., 2007).
Specific Reactions and Mechanistic Insights
1-Adamantyl Solvolysis Products : Luton and Whiting (1979) studied the solvolysis products of 1-adamantyl derivatives in aqueous ethanol, providing insights into the reactivity and possible reaction pathways of 1-(1-Adamantyl)ethanol (Luton & Whiting, 1979).
Gas Phase Stability and Solvent Effects : An additional study by Takeuchi et al. (2000) on the gas-phase stability of 1-adamantyl cation and the solvent effects in the solvolysis of 1-bromoadamantane gives insights into the reactivity of adamantyl compounds in various environments, which could be relevant for 1-(1-Adamantyl)ethanol (Takeuchi et al., 2000).
Safety And Hazards
When handling 1-(1-Adamantyl)ethanol, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .
Future Directions
The future directions of 1-(1-Adamantyl)ethanol research involve the development of novel methods for the preparation of unsaturated adamantane derivatives and the investigation of their chemical and catalytic transformations . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
properties
IUPAC Name |
1-(1-adamantyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALBLVPSPRKDJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377845 | |
Record name | 1-(1-adamantyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)ethanol | |
CAS RN |
26750-08-3 | |
Record name | 1-(1-adamantyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.